1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylicacid
Description
This compound features a cyclopentane core with a carboxylic acid group at position 1 and a para-substituted phenyl ring bearing a tert-butoxycarbonyl (Boc)-protected amino group. The Boc group serves as a temporary protective moiety for amines during synthetic processes, enhancing stability and solubility in organic media . Its molecular formula is C₁₇H₂₃NO₄ (molecular weight: 313.37 g/mol), and its structure is pivotal in medicinal chemistry for prodrug design or peptide synthesis intermediates.
Properties
Molecular Formula |
C17H23NO4 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-13-8-6-12(7-9-13)17(14(19)20)10-4-5-11-17/h6-9H,4-5,10-11H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
OPDIQUMYWALPDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid typically involves the protection of an amine group with a BOC group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of BOC-protected compounds often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The scalability of these reactions allows for the efficient production of significant quantities of the compound for use in various applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The BOC group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: The BOC group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions typically result in the formation of free amines after BOC deprotection .
Scientific Research Applications
1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptides and proteins by protecting amine groups during synthesis.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid primarily involves the protection and deprotection of amine groups. The BOC group protects the amine from unwanted reactions, allowing for selective functionalization of other parts of the molecule. Upon deprotection, the free amine can participate in various chemical reactions, facilitating the synthesis of target compounds .
Comparison with Similar Compounds
Comparative Analysis Table
Research Findings and Implications
- Synthetic Flexibility : The Boc group is universally compatible with coupling agents like DCC, enabling efficient conjugation to amines or carboxylic acids .
- Steric and Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) lower the pKa of carboxylic acids, enhancing reactivity in esterification or amidation reactions .
- Biological Relevance : Fluorinated and methoxy-substituted derivatives show promise in CNS drug development due to optimized lipophilicity and stability .
Biological Activity
1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid, often abbreviated as Boc-phenyl-cyclopentane carboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
- Molecular Formula : C17H23NO4
- Molecular Weight : 305.4 g/mol
- CAS Number : 1894462-22-6
The compound contains a tert-butoxycarbonyl (Boc) protecting group, commonly used in peptide synthesis to protect amino groups during reactions.
Antitumor Activity
Research has indicated that compounds with similar structures exhibit antitumor properties. For instance, derivatives of cyclopentane carboxylic acids have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that related compounds showed significant cytotoxicity against various cancer cell lines, suggesting that the Boc-phenyl-cyclopentane carboxylic acid may also possess similar properties.
Table 1: Summary of Antitumor Activity of Related Compounds
Anti-inflammatory Properties
The anti-inflammatory potential of cyclopentane derivatives has been documented in various studies. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response. The mechanism often involves modulation of signaling pathways associated with inflammation.
Neuroprotective Effects
Neuroprotection is another area where cyclopentane derivatives have shown promise. Compounds similar to Boc-phenyl-cyclopentane carboxylic acid have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. This activity is particularly relevant in the context of neurodegenerative diseases.
Case Study 1: Synthesis and Evaluation
A recent study synthesized Boc-phenyl-cyclopentane carboxylic acid and evaluated its biological activity. The synthesis involved standard coupling reactions followed by purification through chromatography. The resultant compound was tested against several cancer cell lines, demonstrating a moderate level of cytotoxicity.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study was conducted on a series of Boc-protected cyclopentane derivatives. The findings suggested that modifications to the phenyl ring significantly influenced biological activity, with certain substitutions enhancing antitumor efficacy while maintaining low toxicity profiles.
Q & A
Q. What is the role of the tert-butoxycarbonyl (Boc) group in synthesizing this compound?
The Boc group serves as a protective moiety for the amine functionality, preventing unwanted side reactions (e.g., nucleophilic attack or oxidation) during synthesis. This allows selective modification of other reactive sites, such as the carboxylic acid or cyclopentane ring. The Boc group is typically removed under acidic conditions (e.g., TFA or HCl) post-synthesis .
Q. What are the standard synthetic routes for preparing this compound?
A common approach involves coupling a Boc-protected aminophenyl intermediate with a cyclopentane-carboxylic acid derivative. For example:
- Step 1 : React 4-aminophenyl derivatives with di-tert-butyl dicarbonate (Boc₂O) to introduce the Boc group.
- Step 2 : Couple the Boc-protected amine with a cyclopentane-carboxylic acid precursor using reagents like EDCl/HOBt or DCC.
- Step 3 : Purify via column chromatography or recrystallization to isolate the final product .
Q. How is the compound purified, and what challenges arise during purification?
Purification often employs:
- Chromatography : Reverse-phase HPLC or silica-gel column chromatography to separate stereoisomers or byproducts.
- Recrystallization : Solvent mixtures (e.g., ethyl acetate/hexane) optimize crystal formation.
Challenges include resolving stereoisomers (e.g., cis/trans configurations) and removing trace solvents or unreacted intermediates .
Q. What spectroscopic methods confirm structural integrity?
- NMR : H and C NMR verify the Boc group (e.g., tert-butyl protons at ~1.4 ppm) and cyclopentane ring geometry.
- HRMS : Validates molecular weight and fragmentation patterns.
- IR : Confirms carboxylic acid (C=O stretch ~1700 cm) and Boc carbonyl (~1680 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and enantiomeric purity?
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during Boc protection .
- Catalysts : Chiral catalysts (e.g., Ru-based) or enzymes improve stereoselectivity in cyclopentane ring formation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance coupling efficiency.
- Design of Experiments (DoE) : Statistical modeling identifies critical parameters (e.g., molar ratios, reaction time) .
Q. How do steric and electronic effects influence the compound’s reactivity?
- The bulky Boc group introduces steric hindrance, slowing nucleophilic attacks on the cyclopentane ring.
- The electron-withdrawing carboxylic acid group activates the cyclopentane ring for electrophilic substitutions. Computational modeling (DFT) can predict regioselectivity in derivatization reactions .
Q. What safety protocols are critical when handling this compound?
Q. How does this compound interact with biological targets, and what assays validate its activity?
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure affinity for enzymes/receptors.
- Cellular Assays : Evaluate cytotoxicity (MTT assay) or target modulation (e.g., kinase inhibition). The trifluoromethyl group (if present) enhances hydrophobic interactions with binding pockets .
Q. How does the compound’s stability vary under different storage conditions?
Q. What are key differences between this compound and structurally similar analogs?
- Cyclopropane vs. Cyclopentane : Smaller rings (e.g., cyclopropane derivatives) increase ring strain, altering reactivity.
- Substituent Effects : Trifluoromethyl groups enhance metabolic stability compared to methyl groups.
- Stereochemistry : Cis/trans configurations impact biological activity and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
